Cas no 871329-65-6 (N-Ethyl 4-boronobenzenesulfonamide)
N-Ethyl 4-boronobenzenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- (4-(N-Ethylsulfamoyl)phenyl)boronic acid
- 4-(Ethylsulfamoyl)benzeneboronic acid
- [4-(ethylsulfamoyl)phenyl]boronic acid
- 4-(N-Ethylsulphonamido)benzeneboronic acid
- Boronic acid,B-[4-[(ethylamino)sulfonyl]phenyl]-
- N-Ethyl 4-boronobenzenesulfonamide
- N-ethyl-4-boronobenzenesulfonamide
- OR4132
- AB30688
- 4-[(Ethylamino)sulfonyl]phenylboronic acid
- X2609
- 4-(N-ETHYLSULPHAMOYL)BENZENEBORONIC ACID
- AKOS015833547
- PS-9556
- 871329-65-6
- D93337
- CS-0176024
- MFCD07363751
- DTXSID00657215
- A862802
- (4-(N-Ethylsulfamoyl)phenyl)boronicacid
- SCHEMBL3915021
- 4-(ethylsulfamoyl)phenylboronic acid
-
- MDL: MFCD07363751
- Inchi: 1S/C8H12BNO4S/c1-2-10-15(13,14)8-5-3-7(4-6-8)9(11)12/h3-6,10-12H,2H2,1H3
- InChI Key: YVKVLCDUDPTJEW-UHFFFAOYSA-N
- SMILES: S(C1C=CC(B(O)O)=CC=1)(NCC)(=O)=O
Computed Properties
- Exact Mass: 229.05800
- Monoisotopic Mass: 229.058
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 280
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 95
Experimental Properties
- Density: 1.36
- Melting Point: 132-136
- Boiling Point: 424.9°C at 760 mmHg
- Flash Point: 210.8°C
- Refractive Index: 1.571
- PSA: 95.01000
- LogP: 0.13630
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
N-Ethyl 4-boronobenzenesulfonamide Security Information
- Signal Word:warning
- Hazard Statement: Irritant/Keep Cold
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- Storage Condition:Keep cold
N-Ethyl 4-boronobenzenesulfonamide Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
N-Ethyl 4-boronobenzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019119558-5g |
(4-(N-Ethylsulfamoyl)phenyl)boronic acid |
871329-65-6 | 97% | 5g |
$676.28 | 2023-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E906894-5g |
[4-(ethylsulfamoyl)phenyl]boronic acid |
871329-65-6 | 95% | 5g |
5,299.20 | 2021-05-17 | |
| TRC | E926188-100mg |
N-Ethyl 4-boronobenzenesulfonamide |
871329-65-6 | 100mg |
$110.00 | 2023-05-18 | ||
| TRC | E926188-250mg |
N-Ethyl 4-boronobenzenesulfonamide |
871329-65-6 | 250mg |
$219.00 | 2023-05-18 | ||
| TRC | E926188-500mg |
N-Ethyl 4-boronobenzenesulfonamide |
871329-65-6 | 500mg |
$333.00 | 2023-05-18 | ||
| TRC | E926188-1g |
N-Ethyl 4-boronobenzenesulfonamide |
871329-65-6 | 1g |
$471.00 | 2023-05-18 | ||
| Apollo Scientific | OR4132-1g |
4-(N-Ethylsulphamoyl)benzeneboronic acid |
871329-65-6 | 97% | 1g |
£168.00 | 2025-02-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHD305-100mg |
[4-(ethylsulfamoyl)phenyl]boronic acid |
871329-65-6 | 95% | 100mg |
¥403.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHD305-250mg |
[4-(ethylsulfamoyl)phenyl]boronic acid |
871329-65-6 | 95% | 250mg |
¥533.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHD305-500mg |
[4-(ethylsulfamoyl)phenyl]boronic acid |
871329-65-6 | 95% | 500mg |
¥893.0 | 2024-04-16 |
N-Ethyl 4-boronobenzenesulfonamide Suppliers
N-Ethyl 4-boronobenzenesulfonamide Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on N-Ethyl 4-boronobenzenesulfonamide
N-Ethyl 4-Boronobenzenesulfonamide: A Comprehensive Overview
N-Ethyl 4-boronobenzenesulfonamide, identified by the CAS number 871329-65-6, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, with its unique structure, has garnered attention due to its potential applications in drug discovery, materials synthesis, and advanced chemical research. The molecule comprises a sulfonamide group attached to a boron-containing aromatic ring, making it a versatile building block for various chemical reactions.
The synthesis of N-Ethyl 4-boronobenzenesulfonamide involves a series of well-established organic reactions, including nucleophilic substitution and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing purity. Researchers have explored the use of transition metal catalysts, such as palladium complexes, to facilitate these reactions under mild conditions. These developments have not only improved the scalability of the synthesis but also opened new avenues for exploring related compounds.
In terms of applications, N-Ethyl 4-boronobenzenesulfonamide has shown promise in the field of drug discovery. Its boron-containing moiety allows for selective binding to biological targets, making it a valuable tool in medicinal chemistry. Recent studies have demonstrated its potential as a scaffold for designing kinase inhibitors and other bioactive molecules. Additionally, the compound's stability under physiological conditions makes it an attractive candidate for in vivo studies.
The material science community has also taken notice of N-Ethyl 4-boronobenzenesulfonamide due to its unique electronic properties. Boron-based materials are known for their semiconducting behavior and optical properties, which are highly desirable in electronics and optoelectronics. Researchers have investigated the use of this compound as a precursor for synthesizing boron-doped carbon materials, which exhibit enhanced electrical conductivity and mechanical strength.
Recent research has focused on the environmental impact of N-Ethyl 4-boronobenzenesulfonamide. Studies have shown that the compound exhibits low toxicity to aquatic organisms under controlled conditions, suggesting its potential for use in environmentally friendly chemical processes. However, further investigations are needed to fully understand its long-term ecological effects and degradation pathways.
In conclusion, N-Ethyl 4-boronobenzenesulfonamide (CAS No. 871329-65-6) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in future research and development efforts. As ongoing studies continue to uncover new properties and uses for this compound, its role in advancing science and technology is expected to grow significantly.
871329-65-6 (N-Ethyl 4-boronobenzenesulfonamide) Related Products
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